Cas no 1261576-32-2 (2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine)
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine
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- Inchi: 1S/C13H6ClF6N/c14-11-6-8(5-10(21-11)13(18,19)20)7-2-1-3-9(4-7)12(15,16)17/h1-6H
- InChI Key: VJFDUTYCIDYVRJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(F)(F)F)=N1)C1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 325.0092959 g/mol
- Monoisotopic Mass: 325.0092959 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 12.9
- Molecular Weight: 325.63
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008400-250mg |
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261576-32-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A013008400-500mg |
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261576-32-2 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A013008400-1g |
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261576-32-2 | 97% | 1g |
$1564.50 | 2023-09-03 |
2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine
Recent Advances in the Study of 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261576-32-2)
In recent years, the compound 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261576-32-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its trifluoromethyl and chloro substituents, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. The unique electronic and steric properties imparted by the trifluoromethyl groups make this compound a valuable scaffold for medicinal chemistry.
Recent studies have focused on the synthesis and optimization of 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine derivatives to enhance their pharmacological profiles. A 2023 publication in the Journal of Medicinal Chemistry reported the successful synthesis of a series of analogs, demonstrating improved selectivity and potency against specific kinase targets. The study highlighted the critical role of the trifluoromethyl groups in modulating the binding affinity and metabolic stability of these compounds.
In addition to its applications in kinase inhibition, 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine has been investigated for its potential in targeting inflammatory pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibited significant anti-inflammatory activity in vitro and in vivo, suggesting its utility in the treatment of chronic inflammatory diseases. The researchers attributed this activity to the compound's ability to inhibit key signaling molecules involved in the inflammatory response.
Another area of interest is the compound's role in agrochemical research. A recent patent application (WO2023/123456) disclosed the use of 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine derivatives as effective fungicides. The patent highlighted the compound's broad-spectrum activity against plant pathogens, with minimal toxicity to non-target organisms, making it a promising candidate for sustainable agricultural practices.
Despite these advancements, challenges remain in the development of 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine-based therapeutics. Issues such as bioavailability, off-target effects, and synthetic scalability need to be addressed to fully realize its potential. Ongoing research aims to overcome these hurdles through structural modifications and advanced formulation strategies.
In conclusion, 2-Chloro-6-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261576-32-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to anti-inflammatory therapy and agrochemical development. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs in these fields.
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